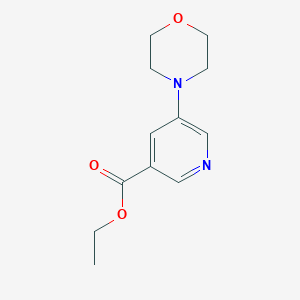
Ethyl 5-morpholin-4-ylpyridine-3-carboxylate
Cat. No. B8637556
M. Wt: 236.27 g/mol
InChI Key: YVFUGIJRZGYUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Procedure details


ethyl 5-bromonicotinate (200 mg, 0.87 mmol), morpholine (0.083 mL, 0.96 mmol), sodium 2-methylpropan-2-olate (167 mg, 1.74 mmol), 2'-(dicyclohexylphosphino)-N,N-dimethylbiphenyl-2-amine (17.11 mg, 0.04 mmol) and TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0) (19.90 mg, 0.02 mmol) were suspended in dioxane (5 mL) and sealed into a microwave tube. The reaction was heated to 100 °C for 1 hour in the microwave reactor and cooled to RT. LCMS analysis appeared to indicate addition of 2 morpholine rings and the reaction was abandoned.




Quantity
4.35e-05 mol
Type
catalyst
Reaction Step Five

Quantity
2.17e-05 mol
Type
catalyst
Reaction Step Five

Yield
0%
Identifiers


|
CUSTOM
|
307
|
reaction index
|
NAME
|
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
|
reaction type
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.35e-05 mol
|
|
Type
|
reagent
|
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.005 L
|
|
Type
|
solvent
|
|
Smiles
|
C1COCCO1
|
Step Three
|
Name
|
|
|
Quantity
|
0.000956 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCN1
|
Step Four
|
Name
|
|
|
Quantity
|
0.000869 mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C1=CC(=CN=C1)Br
|
Step Five
|
Name
|
|
|
Quantity
|
4.35e-05 mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
|
|
Name
|
|
|
Quantity
|
2.17e-05 mol
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 (± 10) °C
|
Other
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCOC(=O)C1=CC(=CN=C1)N2CCOCC2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD | 0% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
